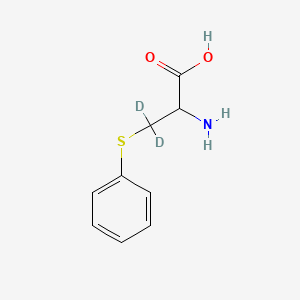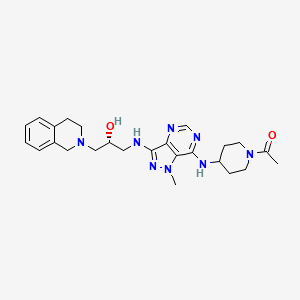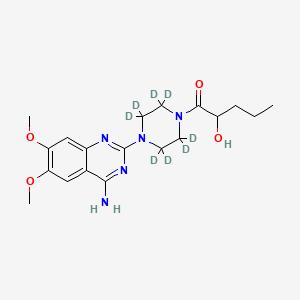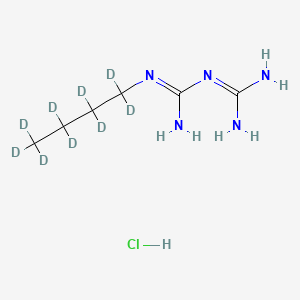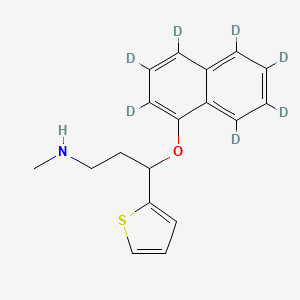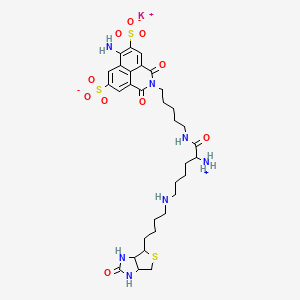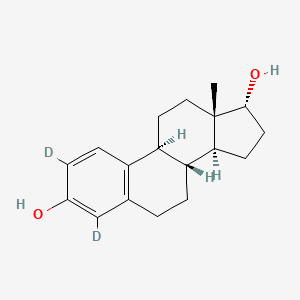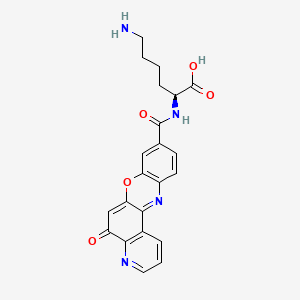
(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) is a deuterated derivative of (S)-|A,|A-Diphenylprolinol, a chiral secondary amine. The compound is often used in asymmetric synthesis and catalysis due to its ability to induce chirality in various chemical reactions. The deuterium labeling (d10) enhances its utility in mechanistic studies and NMR spectroscopy by providing distinct isotopic signatures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-|A,|A-Diphenylprolinol.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of (S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors for the deuteration step and automated crystallization techniques for the hydrochloride formation.
Análisis De Reacciones Químicas
Types of Reactions
(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Typical conditions involve the use of alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in secondary or primary amines.
Aplicaciones Científicas De Investigación
(S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which (S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) exerts its effects involves its interaction with molecular targets through hydrogen bonding and steric interactions. The deuterium atoms provide unique isotopic signatures that facilitate the study of reaction mechanisms using NMR spectroscopy. The compound’s chiral nature allows it to induce chirality in chemical reactions, making it a valuable tool in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(S)-|A,|A-Diphenylprolinol: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
®-|A,|A-Diphenylprolinol: The enantiomer of (S)-|A,|A-Diphenylprolinol, used in asymmetric synthesis to produce opposite enantiomers.
(S)-|A,|A-Diphenylpyrrolidine: A structurally similar compound with a pyrrolidine ring, used in similar catalytic applications.
Uniqueness
The uniqueness of (S)-|A,|A-Diphenylprolinol-d10 (hydrochloride) lies in its deuterium labeling, which enhances its utility in mechanistic studies and NMR spectroscopy. The presence of deuterium atoms provides distinct isotopic signatures, making it easier to track the compound in complex reaction mixtures and study its behavior in various chemical processes.
Propiedades
Fórmula molecular |
C17H20ClNO |
|---|---|
Peso molecular |
299.9 g/mol |
Nombre IUPAC |
bis(2,3,4,5,6-pentadeuteriophenyl)-[(2S)-pyrrolidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m0./s1/i1D,2D,3D,4D,5D,6D,8D,9D,10D,11D; |
Clave InChI |
XYSYRXOJSOXZPT-CVACLNASSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([C@@H]2CCCN2)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl |
SMILES canónico |
C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Glu4]-Oxytocin](/img/structure/B12413330.png)
